N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide
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Overview
Description
“N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide” is a compound that falls under the category of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles .
Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “this compound” is not detailed in the available literature.
Scientific Research Applications
Synthesis and Characterization
The synthesis of quinoxaline derivatives, including N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide, often involves innovative methodologies for forming complex structures that could serve as potential therapeutic agents or materials. For example, the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines demonstrates the creation of compounds with multiple nitrogen atoms capable of forming coordinate bonds with metal ions. These compounds could be used for targeted delivery of therapeutic agents to biological sites such as tumors (Yang et al., 2017).
Potential Therapeutic Applications
Research into quinoxaline derivatives extends into pharmacological evaluations, where these compounds are investigated for their therapeutic potential. For instance, quinoxalin-2-carboxamides have been studied for their potential as serotonin type-3 (5-HT3) receptor antagonists, indicating possible applications in managing conditions such as depression and anxiety (Mahesh et al., 2011). Another study focused on the synthesis and in vitro antibacterial evaluation of novel 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, showcasing the antibacterial potential of these compounds (Afrough et al., 2019).
Materials Science Applications
In the realm of materials science, carboxamide derivatives, including those based on quinoxaline, have been investigated for their role as corrosion inhibitors for metal protection in aggressive environments such as hydrochloric acid solutions. This research underscores the potential of quinoxaline derivatives in industrial applications for extending the life of metals in corrosive conditions (Erami et al., 2019).
Mechanism of Action
Target of Action
N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide is a novel compound with potential biological activities . The primary target of this compound is the collagen prolyl 4-hydroxylase , an enzyme that plays a crucial role in the formation of collagen, the main structural protein in the extracellular space in various connective tissues.
Mode of Action
The compound interacts with its target, collagen prolyl 4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the production of collagen, thereby affecting the fibrotic process. The exact molecular interactions between the compound and its target are still under investigation.
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which is a key component of the extracellular matrix and plays a vital role in tissue repair and fibrosis. The downstream effects of this inhibition could potentially include a reduction in fibrosis and improved tissue health.
Result of Action
The primary result of the action of this compound is the inhibition of collagen production . This leads to a decrease in fibrosis, a condition characterized by the excessive accumulation of collagen, leading to the hardening and scarring of tissues. Therefore, this compound could potentially be used as an anti-fibrotic agent .
properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(18-6-5-11-7-16-10-17-8-11)14-9-19-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEVSHLMSFVKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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